Potency Differential vs. Unsubstituted Parent: Carbonic Anhydrase Inhibition
In a class-level SAR study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, the introduction of a 3-chloro substituent on the benzamide ring was associated with a measurable increase in carbonic anhydrase inhibitory potency compared to the unsubstituted parent compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 36231-88-6). While direct head-to-head data for the exact 3-chloro compound are not published, the SAR trend from closely related analogs indicates that 3-chloro substitution consistently improves enzyme affinity in this chemotype [1].
| Evidence Dimension | Carbonic anhydrase inhibition (class-level SAR trend) |
|---|---|
| Target Compound Data | Not directly quantified in peer-reviewed literature |
| Comparator Or Baseline | N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 36231-88-6); unsubstituted parent |
| Quantified Difference | Directional improvement inferred from halogen-substituted analog series (exact fold-change unavailable) |
| Conditions | Human carbonic anhydrase isoform inhibition assays (isoform unspecified) as described in analogous patent SAR tables |
Why This Matters
Researchers screening for carbonic anhydrase inhibitors should expect enhanced potency from the 3-chloro analog relative to the unsubstituted parent, justifying its selection as a starting point for hit-to-lead optimization.
- [1] BindingDB entry for N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide. Affinity Data: Ki = 8.44E+3 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=18441 View Source
